
8-(Chloroacetyl)quinolin-2(1H)-one
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Overview
Description
8-(Chloroacetyl)quinolin-2(1H)-one is a quinolinone derivative characterized by a chloroacetyl (-COCH₂Cl) substituent at the 8-position of the quinolin-2(1H)-one scaffold. The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitutions or further functionalization, which is critical for developing bioactive molecules or intermediates in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 8-(Chloroacetyl)quinolin-2(1H)-one typically involves the acylation of quinoline derivatives. Various methods have been developed to enhance yield and selectivity, including the use of Lewis acids in reaction conditions to minimize regioisomer formation. For instance, a process detailed in a patent describes reacting 8-hydroxyquinolin-2-one with an acylating agent to produce high-selectivity derivatives, including this compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds within this class exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For example, derivatives have shown promising results against Mycobacterium tuberculosis and other mycobacterial species .
Antiparasitic Activity
Quinoline derivatives are also recognized for their efficacy against protozoal infections. The compound has been evaluated for its potential in treating malaria and leishmaniasis, with some analogs demonstrating enhanced potency and reduced toxicity compared to established treatments like primaquine .
Cancer Research
The potential anticancer properties of this compound are under investigation. Studies suggest that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. This makes them candidates for further development as anticancer agents .
Chemical Probes
Due to their structural diversity, quinoline derivatives serve as chemical probes in biological research. They facilitate the exploration of biological pathways and mechanisms of action for various diseases. The ability to modify these compounds allows researchers to tailor their properties for specific interactions with biological targets .
Quality Control Standards
In pharmaceutical manufacturing, this compound is utilized as a reference standard during quality control processes for drug formulations. This ensures consistency and safety in the production of medications containing similar chemical structures .
Case Study: Antimicrobial Screening
A comprehensive study evaluated a series of synthesized quinoline derivatives against multiple bacterial strains. Among them, this compound exhibited notable activity against resistant strains, highlighting its potential as a lead compound for new antibiotic development .
Case Study: Anticancer Activity
Another research project focused on the anticancer effects of various quinoline derivatives, including this compound. The findings indicated that these compounds could inhibit cell proliferation in several cancer cell lines, suggesting their utility in cancer therapy .
Data Table: Summary of Applications
Q & A
Q. Basic: What synthetic methods are commonly used to prepare 8-(chloroacetyl)quinolin-2(1H)-one derivatives?
The synthesis typically involves alkylation of quinolin-2(1H)-one precursors with chloroacetyl chloride under basic conditions. For example, describes alkylation of 8-substituted quinolin-2(1H)-ones using K₂CO₃ in DMF, yielding regioselective O2-alkylated products. Characterization is performed via IR, ¹H/¹³C NMR, and mass spectrometry to confirm structures . Key steps include optimizing reaction time and temperature to minimize side products.
Q. Advanced: How does substituent position (C6, C7, C8) influence regioselectivity in alkylation of quinolin-2(1H)-ones?
Steric effects dominate regioselectivity. demonstrates that C8-substituted derivatives (e.g., 8-Cl, 8-OBn) undergo exclusive O2-alkylation due to steric hindrance at N1, while C6/C7-substituted analogs yield N1-alkylated products as major isomers (N/O ratio up to 7.1 for chloroacetone). Bulky alkylating agents (e.g., 2-bromoacetophenone) further reduce N1 selectivity due to increased steric clash .
Q. Basic: How are antimicrobial activities of this compound derivatives evaluated?
Bioassays use the twofold serial dilution technique against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Activity is quantified via minimal inhibitory concentration (MIC). For example, reports MIC values as low as 16 μg/ml for fluoro-substituted analogs, comparable to streptomycin. Chloroacetyl derivatives may enhance membrane permeability due to electrophilic chloro groups .
Q. Advanced: What computational methods optimize greener synthesis pathways for quinolin-2(1H)-one derivatives?
Density Functional Theory (DFT) studies model reaction mechanisms to reduce hazardous reagents. highlights base-free aqueous synthesis pathways, avoiding traditional methods like Skraup (involving concentrated H₂SO₄). Computational workflows in Gaussian 16 predict transition states and regioselectivity, guiding experimental design for sustainability .
Q. Basic: Which analytical techniques differentiate N1- vs. O2-alkylated isomers?
¹³C NMR is critical: N1-alkylation shifts C1' to ~48 ppm (coupled to N), while O2-alkylation shifts C1' to ~67 ppm (coupled to O). used HETCOR experiments to confirm assignments. X-ray crystallography (e.g., ) resolves tautomeric forms and hydrogen bonding patterns .
Q. Advanced: How to resolve contradictions in alkylation regioselectivity across studies?
Discrepancies arise from reaction conditions and substituent electronic effects. For instance, found exclusive O2-alkylation for 8-Cl derivatives, whereas earlier studies reported N1 dominance. Steric hindrance at C8 overrides electronic effects (e.g., electron-withdrawing groups), necessitating controlled experiments with DMF/K₂CO₃ at 80°C .
Q. Basic: What role does tautomerism play in the reactivity of quinolin-2(1H)-ones?
Quinolin-2(1H)-one exists in keto-enol tautomeric forms. notes that the enol form (quinolin-2-ol) participates in enzymatic oxidation, while the keto form dominates in alkylation. Tautomer stability affects nucleophilic sites: the enolate O2 is more reactive in basic conditions .
Q. Advanced: How do structural modifications impact anticancer activity?
highlights morpholine/pyrrolidine substitutions at C3 enhancing cytotoxicity. Molecular docking studies show chloroacetyl groups improving binding to kinase targets (e.g., EGFR). Derivatives like 6-chloro-4-hydroxy-3-(morpholinomethyl)quinolin-2(1H)-one exhibit potent antiproliferative activity via apoptosis induction .
Q. Basic: Why are MIC values variable across antimicrobial studies?
Variability arises from strain-specific resistance, assay protocols, and substituent electronic profiles. found 8-Cl derivatives less active than fluoro analogs due to reduced electronegativity. Standardizing inoculum size and culture media (e.g., Mueller-Hinton agar) minimizes discrepancies .
Q. Advanced: Can this compound derivatives act as enzyme inhibitors?
Yes. identifies quinolin-2(1H)-one as a substrate for 2-hydroxyquinoline 8-monooxygenase. Chloroacetyl groups may inhibit cytochrome P450 enzymes by alkylating heme iron. Docking studies (e.g., ) suggest interactions with NADH-binding sites in oxidoreductases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural distinctions between 8-(Chloroacetyl)quinolin-2(1H)-one and analogous quinolinone derivatives:
Key Observations :
- The chloroacetyl group at C8 introduces both steric bulk and electrophilicity, contrasting with smaller substituents (e.g., methyl or hydroxyl) in analogous compounds.
- Thione analogues (e.g., 4-chloro-8-methylquinoline-2(1H)-thione) exhibit distinct electronic profiles due to sulfur’s lower electronegativity, altering reactivity in nucleophilic substitutions .
Key Insights :
- Chloroacetyl derivatives are hypothesized to exhibit enhanced bioactivity due to the electrophilic chloroacetyl group, which may interact with biological nucleophiles (e.g., cysteine residues). This contrasts with methyl or hydroxyl substituents, which primarily influence solubility or hydrogen bonding .
- Thione analogues (e.g., 4-chloro-8-methylquinoline-2(1H)-thione) show divergent bioactivity profiles, as seen in their use as intermediates for sulfanyl and hydrazino derivatives .
Properties
CAS No. |
83734-46-7 |
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Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
8-(2-chloroacetyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H8ClNO2/c12-6-9(14)8-3-1-2-7-4-5-10(15)13-11(7)8/h1-5H,6H2,(H,13,15) |
InChI Key |
XXNVFKODTPSOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)NC(=O)C=C2 |
Origin of Product |
United States |
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